C.I. Acid Red 114

Overview

Description

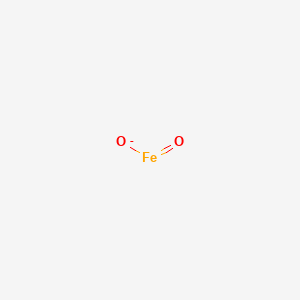

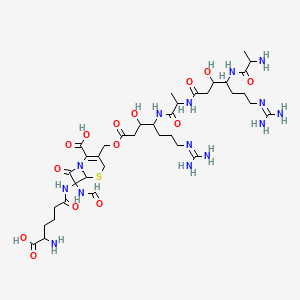

C.I. Acid Red 114 is a bright red anionic bisazo dye . It appears as a dark red powder .

Synthesis Analysis

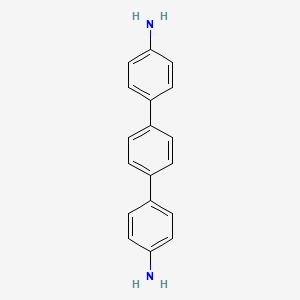

This compound is manufactured by converting 3,3′-dimethylbenzidine (ortho-tolidine) to the tetraazonium salt, which is then coupled successively to G acid (2-naphthol-6,8-disulfonic acid) and phenol .Molecular Structure Analysis

The molecular formula of this compound is C37H28N4Na2O10S3 . It belongs to the Double azo class .Chemical Reactions Analysis

This compound is an azo compound. Toxic gases are formed by mixing compounds containing azo groups with acids, aldehydes, amides, carbamates, cyanides, inorganic fluorides, halogenated organics, isocyanates, ketones, metals, nitrides, peroxides, phenols, epoxides, acyl halides, and strong oxidizing or reducing agents . Reductive cleavage of the azo bonds to yield 3,3’-dimethylbenzidine was demonstrated in vivo .Physical and Chemical Properties Analysis

This compound is a dark red powder . It has a molecular weight of 830.8 g/mol . It absorbs light at 365 nm and 514 nm and therefore will be susceptible to direct photolysis by sunlight .Scientific Research Applications

Carcinogenicity and Toxicity Studies

C.I. Acid Red 114 has been evaluated in carcinogenicity and toxicity studies. A comprehensive study by the National Toxicology Program explored its effects when administered to rats. The study found evidence of carcinogenic activity, with the development of neoplasms in several organs. This dye was studied due to potential human exposure and its structural relation to known carcinogens like benzidine (National Toxicology Program technical report series, 1991).

Photodegradation Studies

Research on the photodegradation of this compound using a photo-Fenton process has been conducted. This study demonstrated the effective removal of the dye from solutions, highlighting the dye's response to certain chemical treatments under UV radiation (Lee et al., 2003).

Electrocoagulation and Electrooxidation

Another study focused on the treatment of aqueous C.I. Acid Red 2 solution using electrocoagulation and electrooxidation. This research showed high efficiency in decolorizing the solution, indicating a potential method for treating wastewater containing similar dyes (Zhang et al., 2009).

Molecular Docking Studies

The interaction of C.I. Acid Red 73 with DNA was explored using molecular docking techniques. This study provided insights into the potential carcinogenicity of the dye by revealing its ability to bind to the minor groove of DNA (Guo et al., 2011).

Electrochemical Reduction Studies

Research has also been conducted on the electrochemical reduction of C.I. Acid Red 18. This study proposed a novel method for the determination of this dye in soft drinks, showcasing its analytical application in food safety and quality control (Song, 2010).

Adsorption and Removal Techniques

The adsorption behavior of various dyes, including C.I. Acid Red 88, on different materials like coal and activated carbon was investigated. This study contributes to understanding the efficacy of various materials in removing dyes from wastewater (Mohan et al., 1998).

Mechanism of Action

Safety and Hazards

Biochemical Analysis

Biochemical Properties

C.I. Acid Red 114 plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with enzymes involved in the reduction of azo bonds. These enzymes, such as azoreductases, catalyze the reductive cleavage of the azo bonds in C.I. Acid Red 114, leading to the formation of aromatic amines . These aromatic amines can further interact with other biomolecules, potentially leading to various biochemical effects. Additionally, this compound can interact with proteins and nucleic acids, affecting their structure and function.

Cellular Effects

This compound has been shown to influence various cellular processes and functions. In mammalian cells, C.I. Acid Red 114 can induce gene mutations under reducing conditions . It has also been observed to cause chromosomal aberrations and sister chromatid exchanges in cultured mammalian cells . These genetic alterations can impact cell signaling pathways, gene expression, and cellular metabolism. Furthermore, this compound has been reported to affect cell viability and proliferation, potentially leading to cytotoxic effects in certain cell types.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The reductive cleavage of the azo bonds in C.I. Acid Red 114 by azoreductases leads to the formation of aromatic amines . These aromatic amines can bind to DNA and proteins, causing structural changes and functional disruptions. Additionally, this compound can inhibit or activate specific enzymes, leading to alterations in metabolic pathways and gene expression. The compound’s ability to induce genetic mutations further contributes to its molecular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that C.I. Acid Red 114 is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of degradation products that may have different biochemical properties. Long-term studies have also indicated that C.I. Acid Red 114 can have persistent effects on cellular function, including sustained genetic mutations and chromosomal aberrations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, C.I. Acid Red 114 has been shown to induce benign and malignant tumors in rats . Higher doses of the compound can lead to more severe toxic effects, including liver and kidney damage . The threshold effects observed in these studies suggest that there is a dose-dependent relationship between this compound exposure and its toxicological outcomes. Additionally, high doses of C.I. Acid Red 114 can result in significant weight loss and reduced survival rates in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as azoreductases. The reductive cleavage of the azo bonds in C.I. Acid Red 114 by azoreductases leads to the formation of aromatic amines . These aromatic amines can undergo further metabolic transformations, including hydroxylation and conjugation reactions, resulting in the formation of metabolites that can be excreted from the body. The metabolic flux and levels of these metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. C.I. Acid Red 114 can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound’s solubility in water facilitates its movement within the extracellular and intracellular environments. Additionally, C.I. Acid Red 114 can bind to specific proteins, affecting its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. C.I. Acid Red 114 can localize to specific cellular compartments, such as the cytoplasm and nucleus . The compound’s ability to bind to DNA and proteins can influence its activity and function within these compartments. Additionally, post-translational modifications and targeting signals can direct C.I. Acid Red 114 to specific organelles, affecting its subcellular distribution and biochemical effects .

Properties

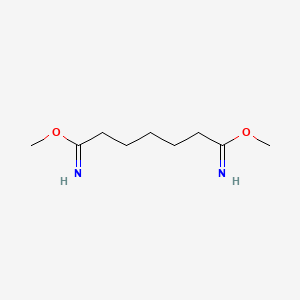

| { "Design of the Synthesis Pathway": "The synthesis pathway of C.I. Acid Red 114 involves the condensation of 2-naphthol and 4-aminobenzenesulfonic acid to form the azo dye.", "Starting Materials": [ "2-naphthol", "4-aminobenzenesulfonic acid", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Nitration of 2-naphthol with sulfuric acid and sodium nitrite to form 2-naphthol-6-sulfonic acid", "Step 2: Diazotization of 4-aminobenzenesulfonic acid with sodium nitrite and hydrochloric acid to form diazonium salt", "Step 3: Coupling of diazonium salt with 2-naphthol-6-sulfonic acid in alkaline conditions to form C.I. Acid Red 114", "Step 4: Purification of the product by filtration and washing with water" ] } | |

CAS No. |

6459-94-5 |

Molecular Formula |

C37H30N4NaO10S3 |

Molecular Weight |

809.8 g/mol |

IUPAC Name |

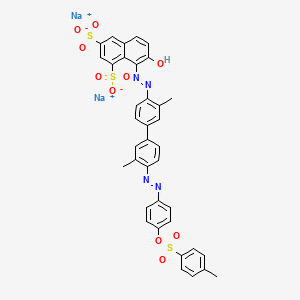

disodium;7-hydroxy-8-[[2-methyl-4-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate |

InChI |

InChI=1S/C37H30N4O10S3.Na/c1-22-4-13-30(14-5-22)54(49,50)51-29-11-9-28(10-12-29)38-39-32-15-6-25(18-23(32)2)26-7-16-33(24(3)19-26)40-41-37-34(42)17-8-27-20-31(52(43,44)45)21-35(36(27)37)53(46,47)48;/h4-21,42H,1-3H3,(H,43,44,45)(H,46,47,48); |

InChI Key |

RWNQJCCKNGGRCC-UHFFFAOYSA-N |

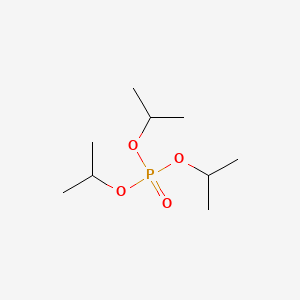

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)C.[Na+].[Na+] |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)S(=O)(=O)O)S(=O)(=O)O)O)C)C.[Na] |

Color/Form |

Red powder Dark maroon powder /Dye content 45%/ |

melting_point |

200-300 °C (decomposes) |

| 6459-94-5 | |

physical_description |

C.i. acid red 114 is a dark red powder. (NTP, 1992) |

Pictograms |

Health Hazard |

Related CAS |

25317-45-7 (Parent) |

solubility |

less than 0.1 mg/mL at 72.5° F (NTP, 1992) Soluble in water and very slightly soluble in ethanol. 1% in water /Dye content 45%/ |

Synonyms |

8-((3,3'-dimethyl-4'-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)(1,1'-biphenyl)-4-yl)azo)-7-hydroxy-1,3-naphthalenedisulfonic acid disodium salt Acid Leather Red BG Acid Red 114 C.I. Acid Red 114 C.I. Acid Red 114, disodium salt CI Acid Red 114 Erionyl Red RS |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Bromo-1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone](/img/structure/B1209150.png)

![[(2S,3S,4R,5S)-2,3,4,5-Tetrahydroxy-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxycyclohexyl] (3R,4'S,6'S,7'R)-6-bromo-4'-hydroxy-4'-methyl-2,12',14'-trioxospiro[1H-indole-3,5'-2,9,11,13-tetrazatricyclo[8.4.0.03,7]tetradeca-1(10),2-diene]-6'-carboxylate](/img/structure/B1209158.png)